molecular formula C12H14N4O2S B2685297 3-(morpholinomethyl)-5-(2-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione CAS No. 339022-59-2

3-(morpholinomethyl)-5-(2-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B2685297
CAS No.: 339022-59-2
M. Wt: 278.33
InChI Key: KIUJBHUZRPDZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C12H14N4O2S, and it has a molecular weight of 278.33.

Scientific Research Applications

Therapeutic Applications

1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities, which makes them candidates for the development of new medicinal agents. The peculiar structural features of 1,3,4-oxadiazole, including the presence of pyridine-type nitrogen atoms, allow for effective binding with various enzymes and receptors in biological systems. This interaction is facilitated through numerous weak interactions, which elicits an array of bioactivities. Consequently, these derivatives have been found to possess anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).

Chemical and Electrochemical Properties

The electrochemical properties of organic cations, particularly those used in ionic liquids and other organic salts, have been thoroughly investigated. Compounds containing morpholinium, a related structure to the compound , show specific reduction reactions at the negative electrode in electrochemical applications. These findings are crucial for predicting reduction behavior, rationalizing experimental observations, and designing salts with desired electrochemical characteristics (Lane, 2012).

Pharmacological Interest in Morpholine Derivatives

Morpholine derivatives, including those similar to 3-(morpholinomethyl)-5-(2-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, have a broad spectrum of pharmacological profiles. The morpholine ring's presence in various compounds has been explored for diverse pharmacological activities, underscoring the potential of these derivatives in the development of new therapeutic agents. This includes activities like antimicrobial, anticancer, and antidiabetic properties (Asif & Imran, 2019).

Environmental Applications

The photocatalytic degradation of pollutants in water, including those related to morpholine structures, has been studied, highlighting the potential environmental applications of these compounds. These studies provide insights into the intermediate products, photocatalytic pathways, and mechanisms involved in the degradation process, indicating the compounds' utility in environmental remediation efforts (Pichat, 1997).

Safety and Hazards

The safety data sheet for a similar compound, 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p`-disulfonic acid, disodium salt hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-5-pyridin-2-yl-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c19-12-16(9-15-5-7-17-8-6-15)14-11(18-12)10-3-1-2-4-13-10/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUJBHUZRPDZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=S)OC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.